
1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a bromophenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Methylphenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Fluorophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness: 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity to molecular targets compared to its chloro, methyl, and fluoro analogs .
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-tert-butyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,18,19) |
InChI Key |
CQBSFEDZWLTDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Heptan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13270224.png)

![N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13270237.png)
![1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13270244.png)
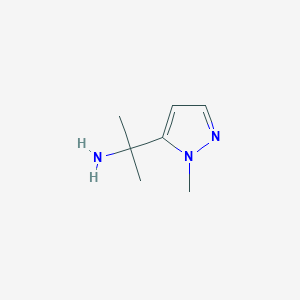
![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)
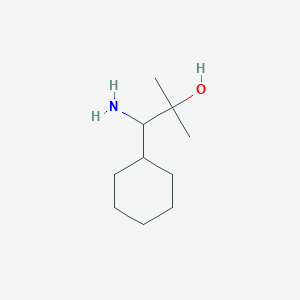
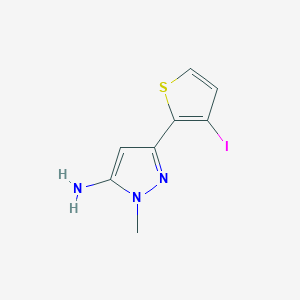
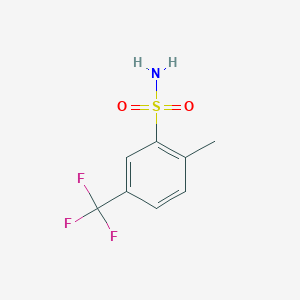
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13270292.png)
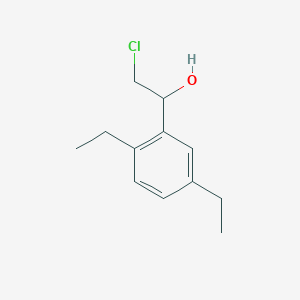
![1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13270299.png)

